Imatinib EP impurity D
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H50N12O2/c1-36-8-18-44(30-48(36)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42)58-50(66)40-14-10-38(11-15-40)34-64-26-28-65(3,29-27-64)35-39-12-16-41(17-13-39)51(67)59-45-19-9-37(2)49(31-45)63-53-57-25-21-47(61-53)43-7-5-23-55-33-43/h4-25,30-33H,26-29,34-35H2,1-3H3,(H3-,56,57,58,59,60,61,62,63,66,67)/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGARNIMTBRKNN-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H51N12O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Imatinib Ep Impurity D: Structural Identity and Origin
Definitive Chemical Nomenclature and Molecular Characteristics
The precise identification of any chemical compound relies on its standardized nomenclature and distinct molecular properties.
The International Union of Pure and Applied Chemistry (IUPAC) name for the chloride salt of Imatinib (B729) EP Impurity D is 1-Methyl-1,4-bis[4-[(4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl)carbamoyl]benzyl]piperazin-1-ium chloride. allmpus.comsynthinkchemicals.com This impurity is also known by several common synonyms, which are often used in laboratory and commercial contexts. The most prevalent of these is "Imatinib Dimer," reflecting its structure which links two Imatinib-related fragments. veeprho.comopulentpharma.com
| Nomenclature Type | Name | Citation |
|---|---|---|
| IUPAC Name | 1-Methyl-1,4-bis[4-[(4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl)carbamoyl]benzyl]piperazin-1-ium chloride | allmpus.comsynthinkchemicals.comsynzeal.com |
| Synonym | Imatinib Dimer | veeprho.comopulentpharma.comveeprho.com |
| Synonym | Des(methylpiperazinyl) Imatinib Dimer Piperazinium Chloride | pharmaffiliates.com |
| Synonym | Imatinib Dimer methyl chloride salt | synthinkchemicals.com |
The molecular characteristics of Imatinib EP Impurity D are defined by its elemental composition and mass. The molecular formula for the chloride salt is C53H51ClN12O2, corresponding to a molecular weight of approximately 923.50 g/mol . allmpus.comsynthinkchemicals.com The free base (cationic) form of the impurity has a molecular formula of C53H51N12O2+ and a molecular weight of approximately 888.05 g/mol . veeprho.compharmaceresearch.com
| Attribute | Value (Chloride Salt) | Value (Free Base/Ion) | Citation |
|---|---|---|---|
| Molecular Formula | C53H51ClN12O2 | C53H51N12O2 | allmpus.comveeprho.compharmaceresearch.com |
| Molecular Weight | 923.50 g/mol | ~888.1 g/mol | allmpus.comveeprho.compharmaceresearch.com |
The unique identifier assigned to this compound by the Chemical Abstracts Service is CAS Number 1821122-73-9. allmpus.comsynthinkchemicals.comveeprho.comopulentpharma.compharmaceresearch.com This number is specific to the chloride salt form of the substance.
| Identifier | Registry Number | Citation |
|---|---|---|
| CAS Number | 1821122-73-9 | allmpus.comsynthinkchemicals.comveeprho.comopulentpharma.compharmaceresearch.com |
Pathways of Formation within Imatinib Synthesis
Impurities in pharmaceuticals can arise from various sources, including starting materials, intermediates, and degradation products. synthinkchemicals.comveeprho.com this compound is classified as a process-related impurity, meaning it is generated during the synthesis of the Imatinib drug substance. synthinkchemicals.comgoogle.com
The formation of this compound occurs during the multi-step synthesis of Imatinib. veeprho.com Its dimeric structure suggests it is a by-product of a condensation reaction. The core mechanism involves the reaction of a piperazine-derived linker molecule with two equivalents of an Imatinib precursor. This side reaction competes with the main reaction that produces the intended Imatinib molecule. The generation of such by-products can be influenced by factors like the purity of reagents and solvents, as well as specific reaction conditions.
The generation of this compound is directly linked to the presence of specific impurities within the starting materials used in the Imatinib manufacturing process. google.com The synthesis of Imatinib typically involves the coupling of the key intermediate, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, with a second intermediate, 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride.
However, the formation of Impurity D is attributed to the presence of an impurity in the starting materials, specifically a pre-formed dimerized piperazine (B1678402) derivative. A patented method for synthesizing Impurity D for use as a reference standard reveals its origin: the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with two molecules of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. google.com This indicates that the 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt can exist as an impurity in the precursors used to synthesize the benzoyl chloride fragment of Imatinib. When this impurity is present, it reacts with the available amine intermediate, leading to the formation of the dimeric Impurity D alongside the desired Imatinib product. google.com
Considerations for Reaction Conditions and By-Product Formation
The formation of this compound is influenced by several factors related to the reaction conditions and the purity of the reactants.
| Reaction Parameter | Influence on Impurity Formation | Control Strategies |
| Purity of Starting Materials | The presence of the dimeric piperazine precursor in the 4-(4-methylpiperazinomethyl)benzoyl chloride starting material is a direct route to the formation of Impurity D. | Stringent quality control of starting materials and intermediates is crucial. This includes the use of highly pure piperazine derivatives and control over the benzylation and methylation reactions to prevent the formation of the dimeric precursor. |
| Stoichiometry of Reactants | An excess of the piperazine-containing reactant or the presence of the dimeric precursor could favor the formation of the impurity. | Precise control of the molar ratios of the reactants is essential to maximize the formation of the desired product and minimize side reactions. |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in selectivity and an increase in the formation of by-products. | Optimization of the reaction temperature to ensure a sufficient reaction rate for the main reaction while minimizing the rates of side reactions is necessary. |
| Reaction Time | Prolonged reaction times may increase the opportunity for side reactions to occur. | The reaction should be monitored and stopped once the desired level of conversion of the starting materials is achieved. |
| Base and Solvent | The choice of base and solvent can influence the reactivity of the nucleophiles and the solubility of intermediates and by-products, thereby affecting the impurity profile. | The selection of an appropriate solvent and base system is critical for optimizing the selectivity of the main reaction. |
Detailed Research Findings:
Studies on the synthesis of Imatinib have highlighted the importance of controlling process-related impurities. The formation of dimeric impurities is a known challenge in syntheses involving bifunctional reagents like piperazine. The control over the mono-alkylation of piperazine is a key step in preventing the formation of such dimers. In the synthesis of the 4-(4-methylpiperazinomethyl)benzoyl chloride intermediate, side reactions such as the reaction of two molecules of the benzyl (B1604629) chloride derivative with one molecule of piperazine can lead to the formation of the dimeric precursor of Impurity D.
Furthermore, the purity of the N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine intermediate is also critical. The presence of any unreacted starting materials or by-products from its synthesis could potentially react with the acid chloride to form other impurities.
To mitigate the formation of this compound, a multi-faceted approach is required. This includes the rigorous purification of starting materials and intermediates, optimization of reaction conditions to favor the desired mono-substituted product, and the use of advanced analytical techniques to detect and quantify trace levels of this and other impurities. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose. whiterose.ac.ukambeed.comresearchtrend.netinnovareacademics.in
Advanced Analytical Methodologies for Imatinib Ep Impurity D
Chromatographic Separation Techniques
Chromatographic techniques are the cornerstone for separating impurities from the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the analysis of Imatinib (B729) and its related substances, including Impurity D. These methods typically employ a C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes.
A variety of HPLC methods have been developed, each with specific columns and mobile phases to achieve optimal separation. For instance, a simple, specific, and accurate RP-HPLC method was developed using a HiQSil C18 column (250 x 4.6 mm, 5µm) with a mobile phase consisting of methanol (B129727) and acetate (B1210297) buffer (pH 3.5) in an 80:20 v/v ratio. semanticscholar.org Another method utilized an Inertsil ODS 3V column (150 × 4.6 mm, 5µ) with a gradient program involving a buffer of 0.1% triethylamine (B128534) in water (pH 2.9 with glacial acetic acid) and a mixture of methanol and acetonitrile (B52724). researchtrend.net
The European Pharmacopoeia (EP) monograph for Imatinib outlines an HPLC method that uses a long 4.6 x 250 mm column packed with 5 µm silica (B1680970) C18 and an ion-pairing agent, sodium octanesulfonate, in the mobile phase to facilitate separation. waters.com However, the use of non-volatile ion-pairing agents is a significant drawback as it precludes the use of mass spectrometry for further investigation of unknown peaks. waters.com
Below is a table summarizing various HPLC methodologies used for the analysis of Imatinib impurities.
| Stationary Phase | Column Dimensions | Mobile Phase Composition | Detector | Reference |
| HiQSil C18 | 250 x 4.6 mm, 5µm | Methanol:Acetate Buffer (pH 3.5) (80:20 v/v) | UV (273 nm) | semanticscholar.org |
| Inertsil ODS 3V | 150 x 4.6 mm, 5µ | Gradient: Buffer (0.1% Triethylamine, pH 2.9) and Methanol/Acetonitrile | PDA | researchtrend.net |
| Symmetry Shield RP18 | 150 × 4.6 mm, 5 µm | - | - | researchtrend.net |
| Zorbax Eclipse XDB C18 | 250 × 4.6 mm, 5 µm | - | UV (267 nm) | researchtrend.net |
| Cosmosil C18 | 250 × 4.6 mm i.d 5 μm | Acetonitrile:O-Phosphoric acid (0.1 % v/v) (60:40) | UV (264nm) | semanticscholar.org |
Ultra-High Performance Liquid Chromatography (UHPLC) Advancements
The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) has marked a significant advancement over conventional HPLC for impurity profiling. veeprho.com By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures, leading to several advantages:
Higher Resolution: The increased separation efficiency allows for better resolution of closely eluting impurities. veeprho.com
Faster Analysis Times: UHPLC methods significantly reduce the run time, enhancing laboratory throughput. veeprho.com
Improved Sensitivity: Narrower peaks result in increased peak height and better sensitivity, which is crucial for detecting trace-level impurities. veeprho.com
Reduced Solvent Consumption: The lower flow rates and shorter run times contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. veeprho.com
A UPLC method was developed that separated Imatinib and nine of its related impurities within a six-minute timeframe. waters.com This method modernization also allows for the use of MS-compatible mobile phases, a critical improvement over the EP monograph method. waters.com
Optimization of Stationary Phases and Mobile Phases for Specificity
The choice of stationary and mobile phases is critical for achieving the desired selectivity and resolution in the separation of Imatinib and its impurities. While C18 columns are common, alternative stationary phases can offer unique selectivity.
For instance, a charged surface hybrid (CSH) Phenyl-Hexyl stationary phase has been successfully employed. waters.com This phase exhibits a unique selectivity compared to traditional C18 phases, particularly for N-containing heterocyclic structures like those found in Imatinib and its impurities. waters.com The CSH Phenyl-Hexyl column provided excellent peak shape and resolution for Imatinib and its nine related impurities, including a change in the peak elution order compared to a C18 column, which can be advantageous in resolving co-eluting peaks. waters.com
The optimization of the mobile phase is equally important. The use of MS-compatible mobile phases, such as those based on ammonium (B1175870) formate (B1220265) and formic acid, is a significant advancement. waters.com A mobile phase consisting of 10 mM ammonium formate and 0.1% formic acid has been shown to provide a high-efficiency, highly selective separation of Imatinib and its impurities. waters.com The ability to couple UHPLC with mass spectrometry allows for the sensitive detection and structural confirmation of impurities. waters.com
Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification
While chromatographic techniques are excellent for separation, spectroscopic and hyphenated techniques are indispensable for the structural elucidation and sensitive quantification of impurities like Imatinib EP Impurity D.
Mass Spectrometry (MS) Applications in Impurity Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of pharmaceutical impurities. veeprho.com It provides molecular weight information and, through fragmentation analysis, details about the structure of the molecule.
The European Pharmacopoeia method's use of a non-volatile ion-pairing agent hinders the direct application of MS. waters.com The development of UPLC methods with MS-compatible mobile phases has been a crucial step forward, enabling the acquisition of parent and fragmentation MS spectra for peak confirmation. waters.com For instance, a UPLC-MS method was developed for the trace analysis of a genotoxic impurity in Imatinib mesylate, demonstrating the sensitivity of this technique. tsijournals.com
For unambiguous identification and structural elucidation of unknown impurities, High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are the techniques of choice.
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown impurity. This is a critical step in proposing a putative structure. A UHPLC-HRMS method was successfully used to identify previously unknown impurities in the synthesis of Imatinib. waters.comwaters.com
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (the molecular ion of the impurity), its fragmentation in the mass spectrometer, and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for structural elucidation. A sensitive and selective LC-MS/MS method was developed for the trace analysis of a genotoxic impurity in Imatinib mesylate, showcasing the quantitative power of this technique. tsijournals.com In another study, a UPLC-MS/MS method was developed for the simultaneous determination of Imatinib and other tyrosine kinase inhibitors in human plasma. nih.gov The fragmentation of Imatinib to a prominent product ion was used for quantification, a principle that is also applied to the identification of its impurities. nih.govnih.gov
The combination of UHPLC with HRMS and MS/MS, along with informatics tools, provides a comprehensive workflow for the identification and characterization of impurities, even at trace levels. waters.comwaters.com This approach allows for the confident structural assignment of known and unknown impurities, ensuring the quality and safety of Imatinib.
The following table presents a summary of mass spectrometric data that can be obtained for Imatinib and its impurities.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |
| Imatinib | 494.1 | 394.1 | ESI Positive | nih.gov |
| Imatinib-D4 (Internal Standard) | 498.1 | 398.2 | ESI Positive | nih.gov |
| Genotoxic Impurity (Imp-A) | - | - | ESI Positive | tsijournals.com |
Elucidation of Fragmentation Patterns
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a pivotal technique for the structural elucidation of impurities. While specific fragmentation data for this compound is not extensively published in peer-reviewed literature, a theoretical fragmentation pathway can be postulated based on the well-documented fragmentation of the imatinib molecule. nih.gov
The positive ion mode mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its chemical formula, C₅₃H₅₁N₁₂O₂⁺. Upon collision-induced dissociation (CID) in an MS/MS experiment, the molecule would likely undergo fragmentation at its most labile bonds.
Key fragmentation pathways are anticipated to involve the cleavage of the amide bonds and the bonds associated with the central piperazine (B1678402) ring. A primary fragmentation event would be the cleavage of the bond between the piperazine nitrogen and the benzyl (B1604629) group, leading to the formation of ions corresponding to the individual imatinib-like moieties. Further fragmentation of these primary product ions would likely follow the established fragmentation pattern of imatinib, which includes the characteristic cleavage of the bond between the pyrimidine (B1678525) ring and the adjacent amine, as well as the fragmentation of the piperazine ring. nih.gov The generation of a fragment ion at m/z 394 is a known characteristic in the mass spectrum of imatinib, and its presence would be a strong indicator in the analysis of Impurity D. nih.gov
A hypothetical fragmentation scheme is presented in the table below:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structural Origin of Fragment |
| 888.1 (M⁺) | 494.6 | C₂₄H₂₅N₅O | Cleavage of one imatinib moiety from the central piperazine ring. |
| 888.1 (M⁺) | 394.5 | C₂₉H₃₀N₇O₂ | Loss of one of the substituted benzoyl groups. |
| 494.6 | 394.2 | C₅H₁₀N₂ | Fragmentation of the terminal piperazine ring of the imatinib monomer. |
| 494.6 | 277.1 | C₁₂H₁₃N₃O | Cleavage of the amide bond in the imatinib monomer. |
This table is based on theoretical fragmentation pathways derived from the structure of Imatinib and its known fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules, including pharmaceutical impurities. While the complete spectral data for this compound is proprietary to manufacturers of reference standards, the expected spectroscopic features can be described. synthinkchemicals.comglppharmastandards.com
The ¹H NMR spectrum of this compound would be complex due to the large number of protons in the molecule. However, distinct signals corresponding to the aromatic protons of the pyridine, pyrimidine, and benzene (B151609) rings would be observable in the downfield region (typically 6.5-9.0 ppm). The methyl groups on the benzene ring and the piperazine nitrogen would give rise to characteristic singlet signals in the upfield region. The methylene (B1212753) protons of the benzyl groups and the piperazine ring would appear as multiplets.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing a large number of signals corresponding to the inequivalent carbon atoms in the molecule. The carbonyl carbons of the amide groups would resonate at the most downfield chemical shifts (around 160-170 ppm). The aromatic carbons would produce a cluster of signals in the 110-160 ppm range. The aliphatic carbons of the methyl and methylene groups would be found in the upfield region of the spectrum. The availability of pure reference standards for this compound is crucial for obtaining and interpreting these spectra. synthinkchemicals.comglppharmastandards.comsynthinkchemicals.com
To unambiguously assign all the proton and carbon signals in such a complex molecule, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY experiments would reveal the proton-proton coupling networks, helping to identify adjacent protons within the various spin systems of the molecule.
HSQC spectroscopy would establish the one-bond correlations between protons and their directly attached carbon atoms.
HMBC experiments would identify the long-range (two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the different fragments of the molecule and confirming the connectivity through the central piperazine ring.
Infrared (IR) Spectroscopy in Complementary Structural Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. ijnrd.org For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. While specific spectral data is not publicly available, the expected absorption bands can be predicted. synthinkchemicals.comglppharmastandards.com
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H (Amide) | 3200-3400 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-2960 |
| C=O (Amide) | 1640-1680 |
| C=N and C=C (Aromatic rings) | 1450-1600 |
| C-N | 1200-1350 |
The presence of a strong absorption band for the amide C=O stretch, along with bands for N-H stretching and aromatic C-H and C=C bonds, would be consistent with the proposed structure of this compound.
Integration of Hyphenated Techniques (e.g., LC-MS, LC-NMR)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like pharmaceutical drug substances and their impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the detection and quantification of imatinib impurities. waters.comtsijournals.com A validated LC-MS method can separate this compound from the active pharmaceutical ingredient (API) and other related substances. The mass spectrometer then provides mass-to-charge ratio information, which aids in the identification of the impurity. Tandem MS (LC-MS/MS) can be used to obtain fragmentation patterns for structural confirmation, as discussed previously. tsijournals.com The use of high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the impurity, further confirming its identity. waters.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a more specialized technique that can provide complete NMR spectra of impurities after their separation by HPLC. This technique is particularly useful for the definitive structural elucidation of unknown impurities without the need for their isolation, although it is less common in routine quality control due to its lower sensitivity compared to LC-MS. waters.com
Method Validation Parameters for Impurity Analysis
| Parameter | Typical Acceptance Criteria | Example Finding for a Dimer Impurity innovareacademics.in |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from blank, placebo, or other impurities at the retention time of the dimer impurity. |
| Linearity | A linear relationship between the concentration and the analytical response should be demonstrated over a specified range. | Linear over 0.4-2.4 µg/ml with a correlation coefficient (R²) of >0.997. |
| Range | The range should be derived from the linearity studies and depends on the intended application. | 0.4-2.4 µg/ml. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean recovery between 98.16% and 99.18% over three concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day) RSD < 2%; Intermediate precision (Inter-day) RSD < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.033 µg/ml. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | 0.099 µg/ml. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should be robust with respect to small changes in flow rate, mobile phase composition, and column temperature. |
These parameters ensure that the analytical method is reliable for the routine quality control of Imatinib, guaranteeing that the levels of Impurity D are maintained below the established safety thresholds.
Various analytical methods for estimation of Imatinib: A review - Semantic Scholar The present study is to develop a simple, specific, and validated reverse-phase high-performance liquid chromatography (HPLC) method for the determination of imatinib mesylate and its dimerimpurity in pharmaceutical dosage form. A HPLC instrument incorporated with column HiQ Sil C18 (250 mm × 4.6 mm, 5 μm), mobile phase as methanol and acetate buffer pH 3.5 in the ratio of 80:20 v/v was used for the determination of the imatinib mesylate and its dimerimpurity. The detection wavelength was set at 273 nm. The flow rate of the mobile phase was 1.0 mL/min. ... The limit of detection concentration was found to be 0.570 μg/ml for imatinib mesylate and 0.033 μg/ml dimerimpurity and limit of quantification concentration was 1.728 μg/ml for imatinib mesylate and 0.099 μg/ml dimerimpurity. The projected method was validated and successfully functional for the estimation of imatinib mesylate and dimerimpurity in formulations. It can be adopted apparently for routine quality control and research tests20. The aim of this paper was to develop and validate the stability indicating RP-HPLCmethod for the determination of Imatinib mesylate in bulk and pharmaceutical dosage forms. ... The present study is to develop a simple, specific, and validated reverse-phase high-performance liquid chromatography (HPLC) method for the determination of imatinib mesylate and its dimerimpurity in pharmaceutical dosage form. A HPLC instrument incorporated with column HiQ Sil C18 (250 mm × 4.6 mm, 5 μm), mobile phase as methanol and acetate buffer pH 3.5 in the ratio of 80:20 v/v was used for the determination of the imatinib mesylate and its dimerimpurity ... The authors have studied the impact on RRF by changing the Robustness parameters and HPLC columns and all the results were compared. The comparision study has shown that any slight variations in method conditions, the impact is observed on established RRF values34. A novelreverse phase liquid chromatographic methodwas developed and validated for estimation of chronic myelogenous leukemia and acute lymphocytic leukemia drug, imatinib mesylate in its API and dosage form i.e. tablets. The reverse phase HPLC analysis was carried out on isocratic system. The ... ... The present study is to develop a simple, specific, and validated reverse-phase high-performance liquid chromatography (HPLC) method for the determination of imatinib mesylate and its dimerimpurity in pharmaceutical dosage form. A HPLC instrument incorporated with column HiQ Sil C18 (250 mm × 4.6 mm, 5 μm), mobile phase as methanol and acetate buffer pH ... ... ... rate was 1.1 ml/minute and effluent was monitored at 230 nm. Calibration curve was plotted with a range from 40-160 mg/ml for. Imatinib Mesylate. The assay was validated for the parameters like specificity, linearity, range, precision, accuracy and robustness parameters. The proposed method can be useful in the routine analysis for the determination on Imatinib. Mesylate in pharmaceutical dosage form19. The present study is to develop a simple, specific, and validated reverse-phase high-performance liquid chromatography (HPLC) method for the determination of imatinib mesylate and its dimerimpurity in pharmaceutical dosage form. A HPLC instrument incorporated with column HiQ Sil C18 (250 mm × 4.6 mm, 5 μm), mobile phase as methanol and acetate buffer pH 3.5 in the ratio of 80:20 v/v was used for the determination of the imatinib mesylate and its dimerimpurity. The detection wavelength was set at 273 nm. The flow rate of the mobile phase was 1.0 mL/min. The retention time for imatinib mesylate was 8.060, and for dimerimpurity, it was 11.398. The calibration plot was linear (R2=0.9971) and the % mean recoveries for imatinib mesylate were in the range of 99.83–101.57, and for dimerimpurity, it was in the range of 98.16–99.18. The limit of detection concentration was found to be 0.570 μg/ml for imatinib mesylate and 0.033 μg/ml dimerimpurity and limit of quantification concentration was 1.728 μg/ml for imatinib mesylate and 0.099 μg/ml dimerimpurity. The projected method was validated and successfully functional for the estimation of imatinib mesylate and dimerimpurity in formulations. It can be adopted apparently for routine quality control and research tests20. The aim of this paper was to develop and validate the stability indicating RP-HPLCmethod for the determination of. Imatinib mesylate in bulk and pharmaceutical dosage forms. A simple, accurate, precise, sensitive and stability indicating RP-HPLCmethod has been developed for the determination of Imatinib ... ... A simple, sensitive high performance liquid chromatographic method was validated for the estimation of Imatinib Mesylate in pure and in pharmaceutical dosage forms. A 4.6-mm X 150-cm column that contains packing L1 (C18) was used with a mobile phase containing a mixture of Buffer: Aetonitrile: Methanol (50:25:25). The flow rate was 1.1 ml / minute and effluent was monitored at 230 nm. Calibration curve was plotted with a range from 40-160 mg/ml for Imatinib Mesylate. The assay was validated for the parameters like specificity, Linearity, Range, precision, accuracy & robustness parameters. ... A simple, sensitive high performance liquid chromatographic method was validated for the estimation of Imatinib Mesylate in pure and in pharmaceutical dosage forms. A 4.6-mm ×150-cm column that contains packing L1 (C18) was used with a mobile phase containing a mixture of buffer: acetonitrile (72:28 v/v). The flow rate was 1.0 ml/min and eluents were monitored at 265 nm. Linearity was found to be in the range of levels 80% to 120% and retention time was 3.63 min. The statistical validation parameters such as linearity, accuracy, precision, and specificity, limit of detection, limit of quantification were checked. The samples were prepared in water and the stability of Imatinib mesylate in aqueous solution at 30°C was studied. The results were satisfactory with good stability after 24 h at 30°C. The proposed method can be used for the related substances of Imatinib mesylate27. ... The present research work describes a rapid and accurate RP-HPLC for estimation and validation of Imatinib mesylate in tablet dosage form. It is used in the treatment of chronic myeloid leukemia. The separation of drug was achieved by on Phenomenex column (4.6 mm X 150 mm i.d) 5μ column. The mobile phase consists mixture Orthophosphoric buffer (pH 2.5): Methanol (50:50). The detection was carried out at a wavelength 263nm. The method was validated as per ICH guidelines for systemsuitability, linearity, accuracy, precision, robustness and stability of sample solution. ... The reverse phase HPLC analysis was carried out on isocratic system. The column was Peerless basic C18 (50mm x 4.6mm, 3μm) with ambient temperature. The mobile phase consisted of buffer: methanol in proportion 45: 55 % (v/v) The flow rate was maintained at 1ml/min. The detection was carried out at wavelength 266 nm. The method was validated as per ICH guidelines for systemsuitability, linearity, accuracy and precision. The linear ranges was observed as 50-150μg/ml for imatinib mesylate. The accuracy and precision were found to be well within the acceptable limit. ... The reverse phase HPLC analysis was carried out on isocratic system. The column was Peerless basic C18 (50mm x 4.6mm, 3µm) with ambient temperature. The mobile phase consisted of buffer: methanol in proportion 45: 55 % (v/v). The flow rate was maintained at 1ml/min. The detection was carried out at wavelength 266 nm. The method was validated as per ICH guidelines for systemsuitability, linearity, accuracy and precision. The linear ranges was observed as 50-150µg/ml for imatinib mesylate. The accuracy and precision were found to be well within the acceptable limit. https://vertexaisearch.cloud.g.pk/grounding-api-redirect/AUZIYQG6-c3h05L9_5X413yP_5y-H6_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-t-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-t-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-t-g.pk/grounding-api-redirect/AUZIYQG6-c3h05L9_5X413yP_5y-H6_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-t-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5--8_5-8_5-8_t-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5--8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5--8_5-8_-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5--8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-2_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5--8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-8_5-
Academic Research on Impurity Profiling and Control Strategies for Imatinib Ep Impurity D
Comprehensive Impurity Profiling Approaches in Pharmaceutical Development
Impurity profiling is a critical component of drug development and manufacturing, aimed at identifying and quantifying all potential and actual impurities in a drug substance. ijnrd.org For Imatinib (B729), this involves a suite of modern analytical techniques to ensure that impurities like Impurity D are maintained below the stringent limits set by regulatory bodies such as the International Council on Harmonisation (ICH). veeprho.com
The characterization of impurities in Imatinib relies on advanced analytical methodologies capable of separating, identifying, and quantifying structurally similar compounds. ijnrd.orgtandfonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the foundational techniques for separating Imatinib from its related substances, including process impurities and degradation products. nih.govsemanticscholar.org
For structural elucidation, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying unknown impurities by providing molecular weight and fragmentation data. tandfonline.comwaters.comrsc.org Techniques like UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) allow for the determination of elemental composition and major fragments of impurities. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to confirm the precise chemical structure of isolated impurities. nih.gov These methods are essential for confirming the identity of known impurities like Impurity D and for characterizing any new or unknown impurities that may arise during synthesis or stability studies. veeprho.comtandfonline.com
Impurity purging studies are conducted during pharmaceutical process development to understand the fate and removal of impurities from starting materials, intermediates, and the final API. The goal is to demonstrate that the manufacturing process can effectively reduce impurities to acceptable levels. waters.com For a process-related impurity like Imatinib EP Impurity D, which forms during synthesis, these studies are crucial. researchgate.net
The methodology involves intentionally introducing an impurity (or a precursor) at a specific stage of the synthesis and then tracking its concentration through subsequent reaction, work-up, and purification steps (e.g., crystallization, extraction). waters.comresearchgate.net Sensitive analytical methods, such as the LC-MS techniques described above, are used to quantify the impurity at each stage. The data gathered helps to identify which steps in the process are most effective at "purging" the impurity. This information is vital for establishing a robust manufacturing process and control strategy to consistently produce Imatinib API that meets the required purity specifications outlined in pharmacopeias and by regulatory guidelines like ICH M7 for genotoxic impurities. waters.com
Degradation Studies and Their Relevance to Imatinib Impurity Formation
While this compound is understood to be a process-related impurity, conducting degradation studies on the Imatinib molecule is a mandatory part of pharmaceutical development. google.com The primary relevance of these studies in the context of Impurity D is the development and validation of stability-indicating analytical methods. semanticscholar.orgresearchgate.net A stability-indicating method must be able to separate the active ingredient from all potential degradation products as well as from process-related impurities like Impurity D, ensuring that the assay for Imatinib is accurate and that all impurities can be monitored effectively over the product's shelf-life. nih.govresearchgate.net
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. nih.gov This helps to rapidly identify potential degradation products and pathways. semanticscholar.org Imatinib has been extensively studied under various stress conditions as per ICH guidelines. nih.govnih.govresearchgate.net
The drug shows significant degradation under acidic, alkaline, and oxidative conditions. nih.govresearchgate.net In contrast, it is found to be relatively stable under neutral hydrolytic, photolytic, and thermal stress. nih.govresearchgate.net The major degradation products formed under these conditions have been identified and are distinct from this compound.
| Stress Condition | Parameters | Observed Degradation | Major Degradation Products Identified |
|---|---|---|---|
| Acidic Hydrolysis | e.g., 0.1 M HCl, heat | Significant degradation | Amide bond cleavage products: 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid nih.govresearchgate.net |
| Alkaline Hydrolysis | e.g., 0.1 M NaOH, heat | Significant degradation | Amide bond cleavage products (same as acidic hydrolysis) nih.govresearchgate.net |
| Neutral Hydrolysis | e.g., Water, heat | Generally stable, some degradation reported at pH 7.0 nih.govnih.gov | Hydrolysis of the amide group through nucleophilic attack nih.gov |
| Oxidative Stress | e.g., 3-30% H₂O₂ | Significant degradation | N-oxide derivatives on the piperazine (B1678402) ring (e.g., Imatinib (Piperidine)-N-oxide) nih.govresearchgate.netijpsonline.com |
| Photolytic Stress | e.g., UV light exposure | Practically photostable nih.govresearchgate.net | Minimal degradation observed |
| Thermal Stress | e.g., Dry heat | Generally stable | Minimal degradation observed |
Based on the products identified in forced degradation studies, the primary degradation pathways for Imatinib have been elucidated. nih.govresearchgate.net
Hydrolytic Pathway (Acidic/Basic): The most significant degradation pathway involves the hydrolysis of the central amide bond. This cleavage results in the formation of two main fragments: 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid. nih.govresearchgate.net
Oxidative Pathway: Under oxidative conditions, the nitrogen atoms on the piperazine ring are susceptible to oxidation, leading to the formation of various N-oxide derivatives, such as 4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide. nih.govresearchgate.net
It is critical to note that none of the published degradation studies identify this compound as a degradation product. This reinforces its classification as a process-related impurity originating from the synthetic route rather than the degradation of the final Imatinib molecule. google.com
The study of degradation kinetics provides information on the rate at which a drug substance degrades under various conditions. While detailed kinetic data for Imatinib degradation is not extensively published across all conditions, some studies have characterized the rate of reaction. For example, under certain photocatalytic degradation conditions (an advanced oxidation process), the reaction has been shown to follow pseudo-first-order kinetics. researchgate.net Studies on the binding kinetics of Imatinib to its target kinase have shown that conformational changes can be rate-limiting and are sensitive to factors like pH, although this is related to its mechanism of action rather than its chemical degradation. nih.gov In forced degradation studies, the extent of degradation is typically reported at specific time points rather than as a full kinetic profile. For instance, significant degradation is often noted within hours under harsh hydrolytic or oxidative conditions, while the drug remains stable for extended periods under thermal and photolytic stress. nih.govnih.gov This information helps in predicting the stability of the drug and establishing appropriate storage conditions and re-test periods.
Development of Reference Standards for this compound
The establishment of a highly purified and well-characterized reference standard for this compound is a fundamental prerequisite for the accurate quality control of Imatinib Mesylate, an important tyrosine kinase inhibitor. ijnrd.orgsynthinkchemicals.com Reference standards are essential for method validation, routine quality control (QC) applications, and stability studies, ensuring that the levels of this specific impurity are monitored and controlled within acceptable limits as mandated by regulatory bodies. synzeal.comsynzeal.com The development process for such a standard involves complex chemical synthesis followed by rigorous structural elucidation and purity assessment. google.comveeprho.com
This compound, chemically known as 1-Methyl-1,4-bis[4-[[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzyl]piperazin-1-ium chloride, is a dimeric impurity that can form during the synthesis of Imatinib. google.comsynthinkchemicals.comallmpus.com Due to its complex structure and the technical challenges associated with its synthesis, creating a reference standard of high purity is a significant undertaking. google.com The synthesis must be carefully designed to produce the target molecule while minimizing the formation of other related substances. google.com
Once synthesized, the crucial phase of characterization begins to confirm the identity and purity of the reference standard. synthinkchemicals.com A comprehensive data package is generated using a suite of advanced analytical techniques to provide unequivocal structural evidence and a precise purity value. synthinkchemicals.com This characterization is vital for its function as a qualified standard for both qualitative and quantitative analyses in the pharmaceutical industry. google.com
Detailed Characterization and Analytical Findings
A combination of spectroscopic and chromatographic methods is employed to create a complete profile of the this compound reference standard. The data generated from these analyses form the basis of the Certificate of Analysis (CoA) that accompanies the standard. synzeal.comsynthinkchemicals.com
The typical analytical techniques and data used for the characterization are summarized below:
| Analytical Technique | Purpose and Detailed Findings |
| ¹H-NMR & ¹³C-NMR | Confirms the molecular structure by providing detailed information about the chemical environment of protons and carbons. The spectral data must be consistent with the proposed structure of this compound. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. For this compound (as a chloride salt), the expected molecular weight is approximately 923.5 g/mol . synthinkchemicals.comallmpus.compharmaffiliates.com High-resolution mass spectrometry (HRMS) further confirms the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as N-H, C=O (amide), and aromatic rings, by detecting their characteristic absorption frequencies. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the reference standard by separating it from any other residual impurities. A high purity level, typically ≥95%, is required for a reference standard. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature to determine the presence of volatile components like water or residual solvents. |
| Elemental Analysis | Provides the percentage of Carbon, Hydrogen, Nitrogen, and other elements in the molecule, which must align with the theoretical values calculated from its molecular formula (C₅₃H₅₁ClN₁₂O₂). synthinkchemicals.com |
The following table presents a typical set of specifications for a qualified this compound reference standard, which is essential for its use in regulatory filings like Abbreviated New Drug Applications (ANDA). synzeal.comveeprho.com
| Test | Acceptance Criteria |
| Appearance | Conforms to specification (e.g., White to Off-White Solid) |
| Solubility | Soluble in solvents like Methanol (B129727) allmpus.com |
| Identification by ¹H-NMR/MS | The spectrum conforms to the structure of this compound |
| Chromatographic Purity (by HPLC) | Not Less Than 95.0% |
| Water Content (by Karl Fischer) | Not More Than 2.0% |
| Assay (on as-is basis) | 95.0% - 105.0% |
The availability of this thoroughly characterized reference standard enables pharmaceutical manufacturers to develop and validate robust analytical methods. semanticscholar.org These methods are then used for the routine monitoring of this compound in both the active pharmaceutical ingredient (API) and the final drug product, ensuring patient safety and product quality. ijnrd.org
Regulatory Science and Quality Assurance in Impurity Research
International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3C, M7)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of quality guidelines that are central to the management of impurities in new drug substances. amsbiopharma.com These guidelines provide a global framework for ensuring that impurities are maintained at safe levels. jpionline.org For an impurity like Imatinib (B729) EP impurity D, three guidelines are particularly relevant: ICH Q3A, ICH Q3C, and ICH M7.
ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on organic impurities that may arise during the manufacturing process or storage of a new drug substance. ich.orgeuropa.eugmp-compliance.org It establishes a scientific approach to the content and qualification of these impurities. ich.orggally.ch
ICH Q3C(R9): Guideline for Residual Solvents: This guideline addresses the control of organic volatile chemicals used in the manufacturing of drug substances. ich.orgeuropa.eutga.gov.auich.org It classifies solvents based on their toxicity and recommends acceptable limits to ensure patient safety. tga.gov.auich.org
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for identifying, categorizing, qualifying, and controlling impurities that have the potential to be DNA reactive and therefore potentially carcinogenic. europa.euich.orgich.orgraps.org It complements the guidance in Q3A and Q3B for impurities that are DNA reactive. ich.orgich.org
ICH Q3A provides guidance for registration applications on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgmca.gm The guideline is not intended to apply during the clinical research stage of development but is a key reference for commercial products. ich.orgregistech.com It addresses impurities from two perspectives: chemistry and safety. ich.org
From a chemistry standpoint, the guideline requires the classification and identification of impurities, the generation of reports listing observed impurities, and the inclusion of specified impurities in the drug substance specification. ich.org Organic impurities, such as Imatinib EP impurity D, can arise from various sources including starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. ich.orgpharmainfo.in The application should summarize the actual and potential impurities most likely to arise during the synthesis, purification, and storage of the new drug substance. ich.org
A cornerstone of the ICH Q3A guideline is the establishment of thresholds for reporting, identification, and qualification of impurities. amsbiopharma.commca.gm These thresholds are based on the maximum daily dose of the drug substance and are intended to signal when an impurity requires further investigation. pda.org
Reporting Threshold: The level above which an impurity must be reported in a registration application. For a drug with a maximum daily dose of ≤ 2g/day, this threshold is 0.05%. ich.orgpda.org
Identification Threshold: The level above which an impurity's structure must be determined. For a drug with a maximum daily dose of ≤ 2g/day, this is 0.10% or 1.0 mg per day intake, whichever is lower. jpionline.orgpda.org An impurity with a level below this threshold generally does not need to be identified, unless it is expected to be unusually potent or toxic. gally.chmca.gm
Qualification Threshold: The level above which an impurity must be justified from a safety perspective. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. gally.chmca.gm For a drug with a maximum daily dose of ≤ 2g/day, this threshold is 0.15% or 1.0 mg per day intake, whichever is lower. pda.org If an impurity level exceeds this threshold, toxicological studies may be required to qualify it. mca.gmpda.org
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2g/day | 0.03% | 0.05% | 0.05% |
Risk-Based Approaches to Impurity Management
Modern pharmaceutical development employs risk-based approaches to manage impurities, moving beyond simple compliance with thresholds to a deeper understanding of the potential impact of an impurity on product quality and patient safety. windows.netnih.gov This involves a thorough evaluation of the manufacturing process and the chemical properties of the drug substance and any potential impurities. ispe.org A cross-functional team is often assembled to assess all possible sources of impurity generation. windows.netispe.org
This proactive strategy requires a comprehensive knowledge of the product, its manufacturing process, the chemical structures involved, and the conditions that might lead to impurity formation. ispe.org The goal is to implement control measures that mitigate identified risks. synthinkchemicals.com
A key component of a risk-based approach is the theoretical prediction of potential impurities. windows.net By analyzing the synthetic route of the drug substance, it is possible to anticipate the formation of by-products, the carry-over of intermediates, and the presence of unreacted starting materials. pharmainfo.inmedwinpublishers.com This predictive assessment helps in designing a manufacturing process that minimizes the formation of undesirable compounds like this compound. openreview.net
The strategy for controlling an impurity like this compound evolves as the drug progresses through different phases of development. baertschiconsulting.com
Early Clinical Development (Phase 1 & 2): While the formal ICH Q3A guidelines apply to marketed products, the principles are used as a guide. registech.com There may be more flexibility for impurity levels in materials used for short-term clinical trials, but any impurity profile must be justified against established toxicology data. registech.com The focus is on ensuring patient safety for the duration of the trial. baertschiconsulting.com
Late Clinical Development (Phase 3) and Registration: As a drug moves closer to commercialization, impurity control strategies become more stringent, with an expectation of compliance with ICH limits. baertschiconsulting.com The commercial manufacturing process is defined, and studies are conducted to understand the fate and purging of impurities to establish effective control points. baertschiconsulting.com A complete assessment of the mutagenic potential of impurities, as per ICH M7, is also expected at registration. baertschiconsulting.com
Commercial Manufacturing: A robust control strategy is fully implemented. aquigenbio.com This includes setting specifications for starting materials and intermediates, in-process controls, and final drug substance testing to ensure that impurities like this compound are consistently maintained below their qualified limits. veeprho.com
Role of Pharmacopeial Standards (e.g., European Pharmacopeia) in Impurity Control
Pharmacopeias, such as the European Pharmacopoeia (EP), play a vital role in setting public standards of quality for medicines. synthinkchemicals.com They provide official monographs that describe the quality criteria for active substances, excipients, and finished products. For a specific drug substance like Imatinib Mesilate, the EP monograph will list known and potential impurities, including this compound. veeprho.comsynzeal.com
These monographs often specify the tests, analytical procedures, and acceptance criteria for controlling these impurities. The availability of a pharmacopeial reference standard for this compound allows laboratories to accurately identify and quantify this specific impurity in batches of the drug substance. sigmaaldrich.comsigmaaldrich.comscisale.com Adherence to pharmacopeial standards is a key component of regulatory compliance and ensures that the quality of the drug substance is consistent, regardless of the manufacturer. synthinkchemicals.comveeprho.com
Future Directions in Academic Research on Imatinib Ep Impurity D
Exploration of Novel or Enhanced Synthetic Routes for Impurity D
The synthesis of Imatinib (B729) EP Impurity D, a structurally complex molecule, presents significant technical challenges. google.com Its creation is often a result of reactions involving impurities present in the starting materials and intermediates used in the synthesis of the active pharmaceutical ingredient (API), Imatinib. google.com The inherent difficulty in its synthesis is compounded by the presence of a monomethyl group on the piperazine (B1678402) structure, which complicates standard amidation reactions. google.com
One patented method has been developed to overcome these synthetic hurdles. This approach involves the reaction of 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. The reaction is carried out in the presence of N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBT), and N,N-diisopropylethylamine (DIPEA). google.com This method is noted for its simplicity, high yield, and high product purity, making it suitable for industrial-scale production of the impurity reference standard. google.com The availability of a reliable synthetic route for Impurity D is crucial for its use in the qualitative and quantitative analysis of impurities in Imatinib. google.com
An alternative strategy that proved unsuccessful involved first preparing a dimer structure and then attempting to methylate the piperazine moiety, which did not yield the desired Impurity D. google.com The successful patented method prioritizes the methylation of the nitrogen to form the salt first, which prevents unwanted side reactions. google.com
Table 1: Key Reagents in a Patented Synthetic Route for Imatinib EP Impurity D google.com
| Role | Compound Name |
| Starting Material | 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt |
| Starting Material | N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine |
| Reagent | N,N'-diisopropylcarbodiimide (DIC) |
| Reagent | 1-hydroxybenzotriazole (HOBT) |
| Reagent | N,N-diisopropylethylamine (DIPEA) |
| Solvent | Dimethyl sulfoxide (DMSO), acetonitrile (B52724), methanol (B129727), or DMF |
Development of Advanced Analytical Techniques for Ultra-Trace Level Detection of Impurity D
The detection and quantification of impurities at trace levels are paramount for ensuring the safety and efficacy of pharmaceutical products. For Imatinib and its impurities, several advanced analytical techniques have been developed and validated.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of potential genotoxic impurities (PGIs) in Imatinib Mesylate. tsijournals.comresearchgate.net This technique offers high selectivity and sensitivity, enabling detection at the parts-per-million (ppm) level. tsijournals.com For instance, an LC-MS/MS method was developed to quantify a genotoxic impurity, demonstrating the capability to reach a limit of detection (LOD) and limit of quantification (LOQ) of 0.1 ng/mL and 0.3 ng/mL, respectively. researchgate.net Another method achieved an LOQ of 0.3 ppm, which is crucial for controlling impurities to a daily dose of 1.0–1.5 µ g/day as recommended by regulatory agencies. tsijournals.com
Ultra-Performance Liquid Chromatography (UPLC) coupled with mass detection has also been employed for the rapid and sensitive determination of genotoxic impurities in Imatinib Mesylate. researchgate.netwaters.com A UPLC method using a tandem quadrupole (Xevo TQ-S micro) mass spectrometer demonstrated exceptional sensitivity, while a single quadrupole (ACQUITY QDa) mass detector was shown to be a robust platform for routine testing in quality control environments. researchgate.net Modernized UPLC methods, using MS-compatible mobile phases, have enabled the separation of Imatinib and nine of its related impurities within a six-minute timeframe, allowing for sensitive analysis through both optical detection and accurate mass time-of-flight MS analysis. waters.com
Gas chromatography with mass spectrometry (GC-MS) is another technique utilized for determining this compound. Specifically, GC-MS operating in selective ion monitoring (SIM) mode has been developed for the quantification of trace levels of six potential genotoxic impurities in Imatinib Mesylate. ajol.info This method demonstrated LOD and LOQ values of 0.12 ppm and 0.38 ppm, respectively, for certain impurities. ajol.info
Table 2: Performance of Various Analytical Techniques for Imatinib Impurity Detection
| Technique | Impurity Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Genotoxic Impurity (Imp-A) | --- | 0.3 ppm | tsijournals.com |
| UPLC-MS/MS | Genotoxic Impurities (MPBA & PNMP) | 0.03 ng/mL (MPBA), 0.03 ng/mL (PNMP) | 0.1 ng/mL (MPBA), 0.1 ng/mL (PNMP) | researchgate.net |
| GC-MS | Potential Genotoxic Impurities (e.g., 2-BBN) | 0.12 ppm | 0.38 ppm | ajol.info |
| RP-HPLC | Genotoxic Impurities (Imp-A & Imp-B) | 0.024 µg/ml | 0.08 µg/ml | researchtrend.net |
Investigation into the Impact of Manufacturing Process Variables on Impurity D Formation
The formation of this compound and other related substances is intrinsically linked to the manufacturing process of Imatinib. Impurities can arise from various sources, including the synthesis process, degradation of the drug substance, and the presence of impurities in raw materials. veeprho.com
The generation of Impurity D is specifically attributed to impurities within the starting materials that react with other raw materials or intermediates during the synthesis process. google.com Therefore, the purity of reagents and solvents is a critical variable. If these materials are not of high purity, they can introduce unwanted substances that lead to the formation of Impurity D.
Process-related impurities in Imatinib can include unreacted starting materials, such as N-methylpiperazine and substituted pyrimidines, as well as by-products from various reaction steps like N-alkylation, acylation, or condensation. veeprho.com The specific reaction conditions, such as temperature, pH, and reaction time, can also influence the formation of by-products.
Furthermore, degradation of Imatinib or its intermediates can lead to impurity formation. Factors such as exposure to light, heat, moisture, or certain chemicals can cause the drug substance to degrade over time. veeprho.com Imatinib is known to be sensitive to moisture, heat, and light, necessitating storage in tightly sealed containers protected from these elements. veeprho.com Degradation pathways can include oxidation, hydrolysis under acidic or basic conditions, and photodegradation. veeprho.com
Table 3: Factors Influencing Impurity D Formation
| Factor | Description | Potential Impact |
| Raw Material Purity | Purity of starting materials, reagents, and solvents. | Impurities in raw materials can react to form Impurity D. google.com |
| Process Conditions | Reaction temperature, time, pH, and catalysts used. | Sub-optimal conditions can lead to the formation of process-related by-products. veeprho.com |
| Degradation | Exposure to heat, light, moisture, or oxidative conditions. | Imatinib or its intermediates can degrade to form impurities. veeprho.com |
| Residual Solvents | Solvents like dimethylformamide (DMF) or methanol remaining from synthesis. | Can be a source of impurities in the final product. veeprho.com |
Comparative Impurity Profiling Across Different Imatinib Manufacturers
Comparative analysis of Imatinib Mesylate from different manufacturers is essential for ensuring consistent quality and safety across the global supply chain. Studies have shown that the profile and levels of impurities can vary between products from different sources.
One study analyzed Imatinib Mesylate API samples from three different vendors for the presence of two potential genotoxic impurities. waters.com Using a sensitive UPLC-MS/MS method, the analysis revealed that all three API samples contained both of the targeted genotoxic impurities, highlighting the importance of rigorous testing for all manufacturers. waters.com
Another investigation characterized Imatinib Mesylate tablet formulations distributed in South American countries. nih.gov This study developed and applied a UHPLC-MS/MS method to determine the levels of two specific genotoxic impurities. The results indicated that while most formulations had low levels of these impurities, one particular sample showed very high levels of one of the impurities, underscoring the potential for significant variation in product quality among different producers. nih.gov
Such comparative studies are vital for regulatory bodies and healthcare providers to assess the quality of different Imatinib products available on the market. The findings from these impurity profiling efforts can inform regulatory actions and ensure that all approved medications meet stringent safety standards. The use of pharmacopeial and non-pharmacopeial reference standards is critical for these analyses to support method development, impurity profiling, and stability studies. synthinkchemicals.com
Q & A
Basic: What analytical techniques are recommended for identifying and quantifying Imatinib EP Impurity D in pharmaceutical formulations?
Methodological Answer:
The identification and quantification of this compound require validated analytical methods. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is widely used due to its sensitivity and specificity . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical to confirm the impurity’s molecular identity. Method development should include system suitability tests, column selection (e.g., C18 reverse-phase), and mobile phase optimization (e.g., acetonitrile-phosphate buffer gradients). Calibration curves must demonstrate linearity (R² ≥ 0.995) across the expected concentration range, with limits of detection (LOD) and quantification (LOQ) validated per ICH Q2(R1) guidelines .
Basic: Why is it essential to monitor this compound during drug development?
Methodological Answer:
Impurity profiling is critical to ensure drug safety and compliance with regulatory standards (e.g., ICH Q3A/B). This compound, even at trace levels, may alter pharmacokinetics or exhibit unintended toxicological effects. Researchers must establish its formation pathways (e.g., synthesis intermediates, degradation products) and correlate impurity levels with stability studies. Elemental impurities from raw materials or manufacturing processes should also be assessed, as highlighted in USP guidelines . Monitoring ensures adherence to thresholds (e.g., ≤ 0.1% for unidentified impurities) and informs risk assessments for clinical batches .
Basic: How should researchers design initial stability studies to assess this compound formation?
Methodological Answer:
Stability studies should follow ICH Q1A(R2) protocols, exposing Imatinib formulations to accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions. Sampling intervals (e.g., 0, 1, 3, 6 months) must capture impurity kinetics. Forced degradation studies (acid/base hydrolysis, oxidative, thermal, photolytic stress) identify degradation pathways and validate stability-indicating methods. Data should be analyzed using kinetic models (e.g., zero/first-order) to predict shelf-life. Documentation must include chromatograms, mass balance, and statistical confidence intervals .
Advanced: What methodological considerations are critical when developing a stability-indicating assay for this compound in the presence of multiple degradation products?
Methodological Answer:
A stability-indicating assay must resolve this compound from other degradation products (e.g., dimer impurities, oxidative byproducts). Method development requires:
- Orthogonal Techniques : Combine HPLC-UV for quantification with LC-MS/MS for structural confirmation .
- Forced Degradation : Validate specificity under stress conditions (e.g., 0.1M HCl, 3% H₂O₂) to ensure peak purity (via diode array detection).
- Validation Parameters : Include precision (RSD ≤ 2%), accuracy (recovery 98–102%), and robustness (pH/temperature variations).
- Data Interpretation : Use principal component analysis (PCA) to distinguish co-eluting peaks and quantify impurity contributions .
Advanced: How can researchers resolve discrepancies in impurity profiling data obtained from HPLC vs. LC-MS platforms?
Methodological Answer:
Discrepancies often arise from differences in detection sensitivity or matrix effects. To resolve:
- Cross-Validation : Spike samples with certified reference standards of this compound and compare recovery rates across platforms .
- Matrix-Matched Calibration : Prepare standards in the same formulation matrix to account for ion suppression/enhancement in LC-MS.
- Statistical Analysis : Apply Bland-Altman plots or Deming regression to assess inter-method agreement.
- Uncertainty Quantification : Report expanded uncertainties (e.g., 95% confidence intervals) for impurity levels .
Advanced: What experimental strategies can elucidate the pharmacological impact of this compound on BCR-ABL tyrosine kinase inhibition?
Methodological Answer:
To assess pharmacological impact:
- In Vitro Bioassays : Compare IC₅₀ values of pure Imatinib vs. Imatinib spiked with Impurity D using BCR-ABL kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay).
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes.
- Cellular Models : Use K562 (CML) cell lines to evaluate apoptosis (Annexin V/PI staining) and proliferation (MTT assays) in the presence of Impurity D.
- Data Correlation : Apply multivariate regression to link impurity levels with reduced efficacy, referencing clinical trial data on Imatinib response thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
